N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a nitrophenyl group, a phenethyl group, and a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the phenethyl group and the nitrophenyl group. Key steps include:
Formation of the Triazinoindole Core: This is achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenethyl Group: This step often involves nucleophilic substitution reactions.
Introduction of the Nitrophenyl Group: This is typically done via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary widely based on the substituents introduced.
Scientific Research Applications
N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N1-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the triazinoindole core can interact with biological receptors or enzymes. The phenethyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: shares similarities with other triazinoindole derivatives and nitrophenyl compounds.
N~1~-(4-AMINOPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: This compound differs by having an aminophenyl group instead of a nitrophenyl group.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3S/c32-22(26-18-10-12-19(13-11-18)31(33)34)16-35-25-27-24-23(28-29-25)20-8-4-5-9-21(20)30(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSQYPZLQWQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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